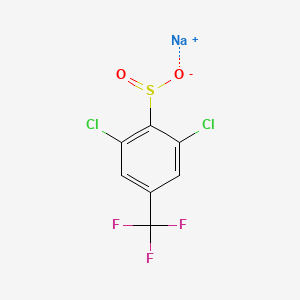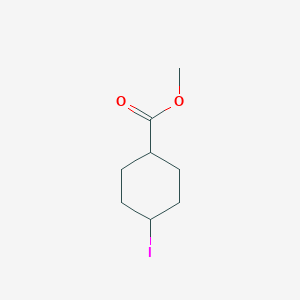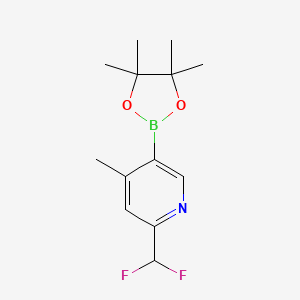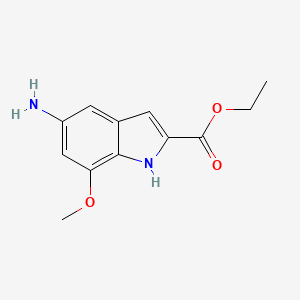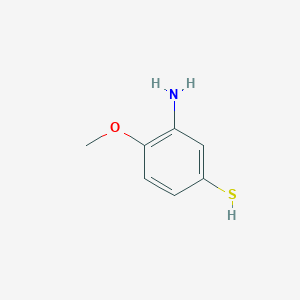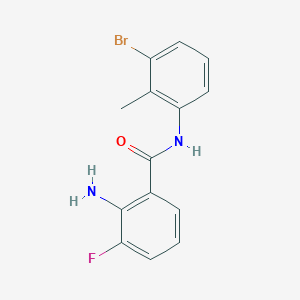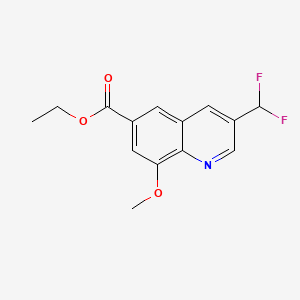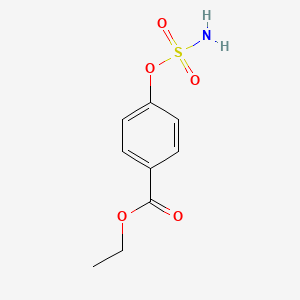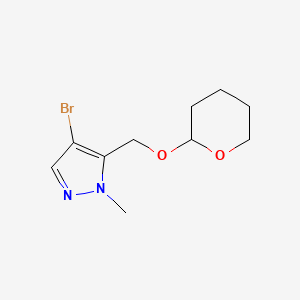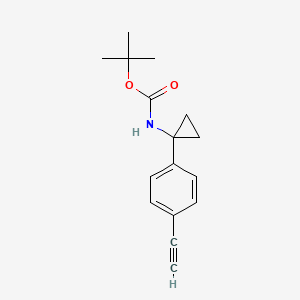![molecular formula C17H16O3 B13919277 1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B13919277.png)
1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone is an organic compound that features a biphenyl structure with a dioxolane ring and an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction is catalyzed by acids and proceeds under mild conditions to form the dioxolane ring.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action for 1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone involves its interaction with molecular targets such as enzymes and receptors. For example, as an inhibitor of calmodulin kinase II, it likely binds to the active site of the enzyme, preventing its activity and subsequent signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure.
1-(1,3-Dioxolan-2-yl)-2-propanone: Another compound featuring the dioxolane ring.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethan-1-ol: A structurally related compound with additional functional groups.
Uniqueness
1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone is unique due to its combination of a biphenyl structure with a dioxolane ring and an ethanone group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H16O3 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
1-[3-[3-(1,3-dioxolan-2-yl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C17H16O3/c1-12(18)13-4-2-5-14(10-13)15-6-3-7-16(11-15)17-19-8-9-20-17/h2-7,10-11,17H,8-9H2,1H3 |
Clave InChI |
PKWNEQSMVTYODW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C3OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


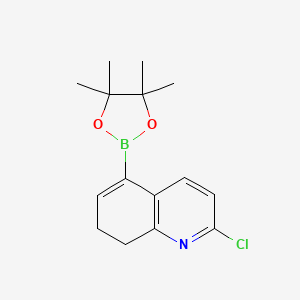
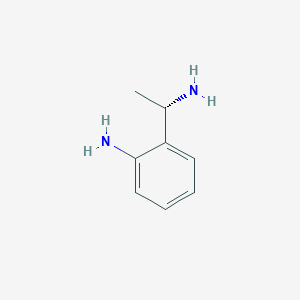
![6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13919205.png)
